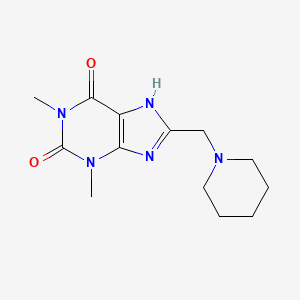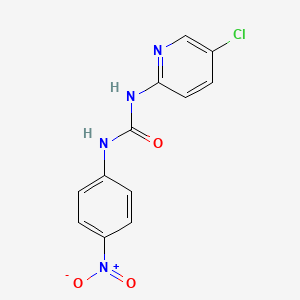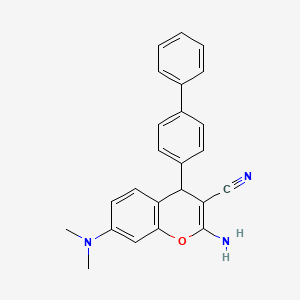
(2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine, also known as MBMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MBMP belongs to the class of compounds known as phenethylamines, which are known to have a wide range of pharmacological effects.
作用机制
The exact mechanism of action of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine is not fully understood. However, it is believed to exert its effects primarily through its interaction with the 5-HT2A receptor. Activation of this receptor has been linked to a wide range of physiological processes, including mood regulation, cognition, and perception.
Biochemical and Physiological Effects:
Studies have shown that (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has a range of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the primary advantages of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine is its high affinity and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research on (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine. One area of interest is the development of new drugs based on the structure of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine for the treatment of various disorders such as depression, anxiety, and schizophrenia. Another area of interest is the use of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine as a tool for studying the role of the 5-HT2A receptor in various physiological processes. Further research is also needed to fully understand the mechanism of action of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine and its effects on various biochemical and physiological processes.
合成方法
The synthesis of (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine involves the reaction of 2-methoxybenzyl chloride with 1-methyl-3-phenylpropylamine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as acetone or ethanol. The resulting product is then purified using column chromatography to obtain pure (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine.
科学研究应用
(2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has been studied for its potential applications in various fields of research. One of the primary areas of interest is its use as a ligand for the serotonin 2A receptor (5-HT2A). (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has been shown to have high affinity and selectivity for the 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological processes.
In addition to its use as a 5-HT2A receptor ligand, (2-methoxybenzyl)(1-methyl-3-phenylpropyl)amine has also been studied for its potential applications in the field of drug discovery. Its unique structure and pharmacological profile make it a promising lead compound for the development of new drugs for the treatment of various disorders such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-phenylbutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(12-13-16-8-4-3-5-9-16)19-14-17-10-6-7-11-18(17)20-2/h3-11,15,19H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBIYNFXPQRUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-4-phenylbutan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-(2-fluorobenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5182523.png)

![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B5182544.png)

![2,2,2-trichloro-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5182555.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![10-ethyl-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5182560.png)
![3-chloro-4-{[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5182561.png)
![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)

![4-amino-N-{2-[(3-bromobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5182585.png)
![5-[(5-bromo-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5182593.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5182612.png)